molecular formula C10H9BrClF3O B14071528 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B14071528
M. Wt: 317.53 g/mol
InChI Key: GILLEVPBZLEOHG-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the chloro and trifluoromethoxy groups. One common method involves the reaction of 5-chloro-2-(trifluoromethoxy)benzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: The compound is used in biological assays to study its effects on various biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
  • 1-Bromo-3-phenylpropane
  • 3-Bromo-1-phenylpropane

Uniqueness

1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both chloro and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research applications.

Properties

Molecular Formula

C10H9BrClF3O

Molecular Weight

317.53 g/mol

IUPAC Name

2-(3-bromopropyl)-4-chloro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrClF3O/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

GILLEVPBZLEOHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCBr)OC(F)(F)F

Origin of Product

United States

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